Tetraethylene glycol monotosylate

Beschreibung

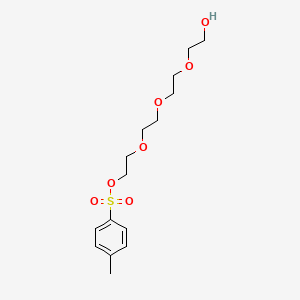

2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (CAS: 77544-68-4), commonly referred to as HO-PEG3-OTs or tos-PEG3-OH, is a polyethylene glycol (PEG)-based sulfonate ester with a triethylene glycol backbone terminated by a hydroxy group and a p-toluenesulfonate (tosyl, Ts) group. Its molecular formula is C₁₃H₂₀O₆S, with a molecular weight of 304.36 g/mol . This compound is synthesized via tosylation of triethylene glycol monomethyl ether derivatives using tosyl chloride (TsCl) in the presence of bases such as triethylamine (NEt₃) or DIPEA, followed by purification via column chromatography (yield: 74–90%) .

The tosyl group acts as an excellent leaving group, making this compound a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions. Applications span drug conjugation, PROTAC (proteolysis-targeting chimera) linker synthesis, and radiopharmaceutical development .

Eigenschaften

IUPAC Name |

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O7S/c1-14-2-4-15(5-3-14)23(17,18)22-13-12-21-11-10-20-9-8-19-7-6-16/h2-5,16H,6-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDJUEZBMFELRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77544-60-6 | |

| Record name | 77544-60-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with a polyether alcohol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methylbenzenesulfonyl chloride+polyether alcohol→2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

In industrial settings, the production of 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.

Oxidation: The polyether chain can be oxidized to form various oxidation products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

Nucleophilic Substitution: The major products are the substituted derivatives of the polyether chain.

Hydrolysis: The major products are the corresponding alcohol and sulfonic acid.

Oxidation: The major products depend on the extent of oxidation and can include aldehydes, ketones, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

One of the primary applications of tetraethylene glycol monotosylate is in the synthesis of polymers. It serves as a monomer or a coupling agent in the preparation of various polyether compounds. The compound's structure allows it to participate in polymerization reactions, resulting in products with enhanced properties such as increased flexibility and solubility.

Case Study : A study published by the Royal Society of Chemistry details a polymerization procedure using this compound as a key component. The reaction demonstrated high conversion rates and produced polymers with desirable mechanical properties .

Biochemical Applications

This compound is utilized in biochemistry for the modification of biomolecules. Its ether groups can enhance solubility and stability, making it useful for drug delivery systems and biochemical assays.

Example : In drug formulation, this compound can be conjugated with therapeutic agents to improve their pharmacokinetic profiles. Research indicates that modifying drugs with polyethylene glycol derivatives can significantly enhance their bioavailability and reduce immunogenicity.

Surfactant and Emulsifier

Due to its amphiphilic nature, this compound acts as an effective surfactant and emulsifier in various formulations, including cosmetics and pharmaceuticals. It helps stabilize emulsions by reducing surface tension between immiscible liquids.

Application Table :

| Application Area | Description | Example Use Case |

|---|---|---|

| Polymer Chemistry | Monomer for polyether synthesis | High-performance polymers |

| Biochemical Modifications | Enhances solubility/stability of biomolecules | Drug delivery systems |

| Surfactants/Emulsifiers | Stabilizes emulsions in formulations | Cosmetic creams and lotions |

Safety and Hazard Considerations

While this compound has beneficial applications, it is crucial to handle it with care due to potential hazards:

Wirkmechanismus

The mechanism of action of 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate depends on its specific application. In organic synthesis, it acts as a sulfonate ester, facilitating nucleophilic substitution reactions. In biological applications, the polyether chain can interact with biomolecules to enhance their solubility and stability. The sulfonate group can also participate in ionic interactions with various molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

Reactivity and Functional Differences

Terminal Group Influence :

- Hydroxy (-OH) vs. Methoxy (-OMe) : The hydroxy group in HO-PEG3-OTs enables further functionalization (e.g., phosphorylation, esterification), whereas the methoxy group in its analog (C₁₄H₂₂O₆S) is inert, limiting reactivity .

- Benzyloxy (-OBn) : The benzyl-protected analog (CAS: 84131-04-4) is used in glycosylation reactions where temporary protection is required .

PEG Chain Length :

- Shorter chains (e.g., C₁₁H₁₆O₅S with 2 ethylene oxide units) exhibit lower hydrophilicity and faster reaction kinetics due to reduced steric hindrance .

- Longer chains (e.g., PEG5-Tos with 5 units) enhance solubility and reduce aggregation in aqueous systems, making them ideal for bioconjugation .

Tosyl Group Stability :

- All analogs retain the tosyl group’s reactivity in SN2 reactions, but steric effects from longer PEG chains slow substitution rates. For example, PEG5-Tos requires elevated temperatures for efficient displacement compared to HO-PEG3-OTs .

Biologische Aktivität

2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, also known as a sulfonate ester, is an organic compound characterized by its polyether chain and 4-methylbenzenesulfonate group. This compound has gained attention for its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Chemical Structure and Properties

- IUPAC Name : 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

- Molecular Formula : C13H20O6S

- CAS Number : 77544-60-6

- InChI Key : FGDJUEZBMFELRW-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with a polyether alcohol in the presence of a base such as pyridine or triethylamine. The general reaction can be summarized as follows:

In industrial settings, continuous flow reactors are used to enhance yield and control reaction conditions.

The biological activity of 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is primarily attributed to its ability to modify biomolecules. The polyether chain enhances solubility and stability, which is crucial for applications in drug delivery systems.

Key Biological Activities:

- Drug Delivery : The compound is investigated for improving the solubility and bioavailability of hydrophobic drugs.

- Biomolecule Modification : It can attach polyether chains to proteins and peptides, enhancing their solubility.

- Potential Anticancer Activity : Similar compounds have shown promise in cancer treatment by interfering with cellular processes.

Research Findings

- In Vitro Studies : Preliminary studies indicate that sulfonate esters can inhibit certain enzymes involved in cancer cell proliferation. For instance, compounds structurally related to 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate have demonstrated micromolar inhibition of key mitotic proteins in cancer cells .

- Toxicity Assessments : Toxicological evaluations suggest that this compound exhibits acute toxicity if ingested, highlighting the necessity for careful handling .

- Self-Assembly Properties : Research indicates that similar amphiphilic compounds can form temperature-responsive self-assemblies, which could be leveraged for targeted drug delivery systems .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate?

- Methodological Answer : The synthesis typically involves multi-step etherification and sulfonation reactions. A common approach starts with the stepwise ethoxylation of ethylene glycol derivatives to form the tetraethylene glycol backbone. Subsequent sulfonation with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (1:1.2 molar ratio), under nitrogen at 0–5°C for 4 hours, yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity. Reaction efficiency depends on strict moisture control and stoichiometric precision .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm ether and sulfonate ester linkages (e.g., δ 2.45 ppm for methyl group in toluenesulfonate; δ 3.5–3.7 ppm for ethylene oxide protons).

- FT-IR : Peaks at 1170–1190 cm (S=O stretching) and 1350 cm (C-O-C ether).

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity.

- Elemental Analysis : Match experimental C, H, S percentages to theoretical values (CHOS; MW 458.55 g/mol) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the sulfonate ester group. Conduct stability studies via accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) to monitor purity changes using HPLC. Avoid aqueous solvents unless immediately used .

Advanced Research Questions

Q. How does the sulfonate ester group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The toluenesulfonate (tosyl) group acts as a superior leaving group due to its strong electron-withdrawing effects, facilitating S2 reactions. Kinetic studies using nucleophiles (e.g., sodium azide) in DMF at 60°C can quantify reaction rates via H NMR or LC-MS. Compare activation energies with analogous mesyl or triflate derivatives to evaluate leaving group efficiency .

Q. What experimental approaches are used to study the environmental fate of this compound?

- Methodological Answer : Follow the INCHEMBIOL framework (long-term environmental impact studies):

- Hydrolysis Studies : Monitor degradation in buffer solutions (pH 4–9) at 25°C using LC-MS to identify breakdown products (e.g., free toluenesulfonic acid).

- Partitioning Analysis : Measure log (octanol-water) via shake-flask method to assess bioaccumulation potential.

- Ecotoxicity Assays : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and track mortality, reproduction, and enzyme inhibition (e.g., acetylcholinesterase) .

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

- Methodological Answer : Conduct a meta-analysis of published protocols to identify critical variables:

- Catalyst Efficiency : Compare triethylamine vs. pyridine in sulfonation steps.

- Solvent Effects : Evaluate polar aprotic solvents (e.g., DCM vs. THF) on reaction kinetics.

- Analytical Consistency : Standardize purity assessment methods (e.g., HPLC vs. H NMR integration) to reduce variability. Reproduce low-yield conditions with controlled moisture levels and oxygen exclusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.